molecular formula C7H13NO4S B1428726 (2-Oxopiperidin-3-yl)methyl methanesulfonate CAS No. 1035042-29-5

(2-Oxopiperidin-3-yl)methyl methanesulfonate

Cat. No. B1428726
M. Wt: 207.25 g/mol
InChI Key: KNCVKKYBEVNUTA-UHFFFAOYSA-N
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Description

“(2-Oxopiperidin-3-yl)methyl methanesulfonate” is a chemical compound with the CAS Number: 1035042-29-5 . It has a molecular weight of 207.25 and its IUPAC name is (2-oxopiperidin-3-yl)methyl methanesulfonate .


Synthesis Analysis

The synthesis of “(2-Oxopiperidin-3-yl)methyl methanesulfonate” involves heating the compound in N,N-dimethyl-formamide (DMF) at 150°C . Additional quantities of the compound and DMF are added during the process . The reaction results in the complete conversion of the compound to 3-methylidene-2-piperidinone .


Molecular Structure Analysis

The InChI code for “(2-Oxopiperidin-3-yl)methyl methanesulfonate” is 1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is a powder . It is stored at room temperature .

Scientific Research Applications

Bio-renewable Protic Ionic Liquid and Bi-functional Catalyst

(2-Oxopiperidin-3-yl)methyl methanesulfonate has applications as a bi-functional catalyst. A study by Tamaddon & Azadi (2018) described a related compound, nicotinum methane sulfonate, as a protic ionic liquid showing excellent catalytic activity. This compound was used for the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions.

Physicochemical Properties and Brönsted Acidity

Another study focused on the physicochemical properties and Brönsted acidity of imidazolium-based organic salts, which are related to (2-Oxopiperidin-3-yl)methyl methanesulfonate. Sardar et al. (2018) Sardar et al. (2018) synthesized and characterized four new protic ionic liquids (PILs), analyzing their density, viscosity, and thermal degradation.

Microbial Metabolism

Methanesulfonic acid, a component of (2-Oxopiperidin-3-yl)methyl methanesulfonate, is involved in microbial metabolism. Kelly & Murrell (1999) Kelly & Murrell (1999) reported its use by diverse aerobic bacteria as a source of sulfur for growth and its oxidation initiated by cleavage catalysed by methanesulfonate monooxygenase.

Analytical Methodologies

In pharmaceuticals, the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is essential. Zhou et al. (2017) Zhou et al. (2017) developed a high-performance liquid chromatography method with ultraviolet detection for this purpose.

Anti-Acetylcholinesterase Activity

(2-Oxopiperidin-3-yl)methyl methanesulfonate derivatives have potential applications in the field of anti-acetylcholinesterase activity. Holan, Virgona, & Watson (1997) Holan, Virgona, & Watson (1997) synthesized and evaluated the activity of certain methanesulfonate esters.

Environmental Impact

The environmental impact of compounds related to (2-Oxopiperidin-3-yl)methyl methanesulfonate is also a subject of research. Studies have looked at the ecological role of methanesulfonic acid-degrading bacteria. For instance, Thompson, Owens, & Murrell (1995) Thompson, Owens, & Murrell (1995) isolated bacterial strains from the marine environment capable of degrading methanesulfonic acid.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and if swallowed, seeking medical advice immediately .

properties

IUPAC Name

(2-oxopiperidin-3-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCVKKYBEVNUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxopiperidin-3-yl)methyl methanesulfonate

CAS RN

1035042-29-5
Record name (2-oxopiperidin-3-yl)methyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AZ Gonzalez, Z Li, HP Beck, J Canon… - Journal of Medicinal …, 2014 - ACS Publications
We previously reported the discovery of potent and selective morpholinone and piperidinone inhibitors of the MDM2-p53 interaction. These inhibitors have in common a carboxylic acid …
Number of citations: 70 pubs.acs.org
ER Vogel - 2015 - search.proquest.com
C α-methyl-γ-and δ-unnatural amino acids (UAAs) are important class of biomolecules used extensively as structural scaffolds, peptidomimetics, and in the development of …
Number of citations: 4 search.proquest.com

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